6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Historical Evolution of Triazolopyrimidine Scaffolds in Medicinal Chemistry
The exploration of triazolopyrimidine derivatives began in the mid-20th century, driven by the need to synthesize heterocyclic compounds with enhanced pharmacological profiles. Early synthetic routes focused on annulating triazole rings to pyrimidine cores, often requiring harsh conditions and yielding low quantities. For instance, Mrayej et al. demonstrated the synthesis of triazolo[4,5-d]pyrimidine derivatives through cyclization reactions using sodium nitrite in acetic acid, achieving yields up to 94% under optimized conditions. These methods laid the groundwork for later advancements in regioselective synthesis.
A pivotal shift occurred in the 1980s with the introduction of multi-component reactions (MCRs), which streamlined the production of triazolopyrimidine derivatives. Recent studies, such as those by Al-Haiza et al., highlighted the use of alkylation and cyclization reactions to generate thiazolo- and triazolopyrimidines from tetrahydro-pyrimidine precursors. For example, treating 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile with benzhydrazide yielded triazolo[4,3-a]pyrimidines, showcasing improved efficiency. Modern techniques, including one-pot three-component syntheses, further reduced reaction times and improved yields. A 2020 study achieved triazolopyrimidine derivatives via reactions involving carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile in dimethylformamide (DMF) with triethylamine catalysis, achieving optimal results at 120°C over 10 hours.
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N7O/c15-6-5(13-4-8-2-11-13)1-9-7-10-3-12-14(6)7/h1-4H,(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQSOCQVYLBLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C(=N1)N=CN2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-1,2,4-triazole with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antimicrobial properties. .
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells. The antifungal and antimicrobial activities are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
Triazolo[1,5-a]pyrimidine derivatives are distinguished by substituents at positions 5, 6, and 5. Key analogs and their properties include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (4b) lowers the melting point (263°C vs. 287°C for 4a), likely due to reduced crystallinity, but may improve lipophilicity and metabolic stability .
- Compound 4f’s anti-tubercular activity suggests substituent-dependent efficacy .
- Position 6 Modifications : The target compound’s 6-triazole substituent introduces additional hydrogen-bonding sites compared to analogs like 4a (6-H) or 4f (6-aryl), which could influence solubility or receptor affinity.
Key Observations :
- Solvent-Free Synthesis : Compound 2’s high yield (92%) highlights efficiency in solvent-free conditions .
- Chlorination : POCl₃ is commonly used to convert 7-OH to 7-Cl, enabling further functionalization (e.g., nucleophilic substitution) .
SAR Insights :
- Position 5 : EWGs (CF₃, Cl) enhance target binding and stability.
- Position 7 : Hydroxyl groups enable hydrogen bonding, while chloro substituents facilitate further derivatization.
Physical and Spectral Properties
| Compound | Melting Point (°C) | ¹H NMR (DMSO-d₆) Highlights | MS Data | Reference |
|---|---|---|---|---|
| Target Compound | Not reported | N/A | Not reported | [11, 16] |
| 4a | 287 | δ 8.15 (s, 1H), 5.82 (s, 1H), 2.30 (s, 3H) | m/z 151.1 [M+H⁺] | [1] |
| 4b | 263 | δ 8.40 (s, 1H), 8.04 (s, 1H-OH), 6.14 (s, 1H) | m/z 202.9 [M-H⁺] | [1] |
Key Observations :
- Hydroxyl protons (e.g., 4b’s δ 8.04) are typically deshielded in DMSO-d₆.
- Methyl groups (4a’s δ 2.30) exhibit sharp singlets, confirming substitution patterns.
Biological Activity
6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of triazole and pyrimidine rings, which are known for their pharmacological potential. Research indicates that this compound exhibits anticancer , antifungal , and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅N₇O. The compound's structure includes multiple nitrogen atoms arranged in a way that facilitates interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅N₇O |
| Molecular Weight | 165.15 g/mol |
| CAS Number | 861209-52-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For anticancer activity, it may inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The antifungal and antimicrobial properties are likely due to the disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidine exhibit potent antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 (a derivative) showed significant antiproliferative activities against MGC-803 (IC₅₀ = 9.47 μM), HCT-116 (IC₅₀ = 9.58 μM), and MCF-7 (IC₅₀ = 13.1 μM) cells. This was more potent than the positive control drug 5-Fu .
The mechanism involved suppression of the ERK signaling pathway and induction of cell cycle arrest at the G2/M phase.
Antifungal Activity
Research has indicated that compounds within the triazolo[1,5-a]pyrimidine class demonstrate antifungal properties by inhibiting fungal growth through mechanisms that compromise fungal cell wall integrity and disrupt metabolic functions .
Antimicrobial Activity
Studies have shown that this compound exhibits moderate to good antimicrobial activity against various bacterial strains. For example:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Candida albicans | Moderate |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Anticancer Study : A series of derivatives were synthesized and tested for their antiproliferative activities against human cancer cell lines. One notable derivative demonstrated significant inhibition of tumor growth in vivo models.
- Antimicrobial Screening : A comprehensive screening showed that several derivatives exhibited effective antibacterial properties against multi-drug resistant strains.
Q & A
Q. What are the optimal synthetic routes for 6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how can purity be maximized?
Methodological Answer: The synthesis of triazolyl-substituted triazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions. A validated approach includes:
- Step 1 : Reacting 3-aminotriazole derivatives with β-dicarbonyl compounds (e.g., ethyl 3-oxohexanoate) in DMF under reflux to form the pyrimidine core .
- Step 2 : Introducing the 1H-1,2,4-triazol-1-yl group via nucleophilic substitution or copper-catalyzed cross-coupling, depending on the halogenated precursor .
- Purity Optimization : Use column chromatography (silica gel, eluent: CHCl₃/MeOH) and recrystallization in ethanol to achieve >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign signals for triazole (δ 8.2–8.5 ppm for N-CH-N protons) and pyrimidine (δ 6.5–7.2 ppm for aromatic protons) moieties. Use DEPT-135 to distinguish quaternary carbons .
- FT-IR : Confirm hydroxyl (-OH) stretching (~3200 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ peaks. High-resolution MS (HRMS) validates molecular formula .
- X-ray Crystallography (if crystals form): Resolve tautomerism between hydroxyl and keto forms observed in similar triazolo-pyrimidines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substitutions at positions 5 (methyl, phenyl) and 7 (hydroxyl → methoxyl, amino) to assess impact on bioactivity .
- Assay Selection :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays.
- Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
- Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity. Address contradictions (e.g., conflicting IC₅₀ values) via dose-response curve replication .
Q. What strategies resolve contradictory data in solubility and stability studies of this compound?
Methodological Answer:
- Solubility Discrepancies : Use standardized solvents (DMSO for stock solutions; PBS for aqueous testing). Employ dynamic light scattering (DLS) to detect aggregation .
- Stability Challenges :
- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor via HPLC for degradation products (e.g., triazole cleavage) .
- Photostability : Expose to UV light (λ = 254 nm) and track changes via UV-Vis spectroscopy .
Q. How can computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with protein structures (PDB: e.g., 4UB for kinase domains). Parameterize the triazolyl group’s charge distribution via DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the hydroxyl group and catalytic residues (e.g., Asp831 in EGFR) .
- SAR Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .
Experimental Design & Data Analysis
Q. What experimental designs control variability in bioactivity assays for this compound?
Methodological Answer:
- Randomized Block Design : Assign treatments (compound concentrations) randomly within blocks to minimize batch effects .
- Replicates : Use ≥3 technical replicates and 2 independent biological replicates.
- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare means. Use R/Bioconductor for dose-response modeling (EC₅₀ calculations) .
Q. How can tautomeric forms of this compound influence its reactivity and bioactivity?
Methodological Answer:
- Tautomer Identification : Use NMR titration (D₂O exchange) to detect enol ↔ keto interconversion. Compare 13C NMR shifts with DFT-predicted tautomers .
- Reactivity Impact : Assess via nucleophilic substitution rates (e.g., with methyl iodide in THF). The enolic form may show higher reactivity due to lone pair availability .
- Bioactivity Correlation : Test tautomer-specific docking poses against enzyme active sites. For example, the keto form may better fit hydrophobic pockets in kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
